molecular formula C8H5ClI3NO B2696106 2-chloro-N-(2,4,6-triiodophenyl)acetamide CAS No. 380346-57-6

2-chloro-N-(2,4,6-triiodophenyl)acetamide

Cat. No.: B2696106
CAS No.: 380346-57-6
M. Wt: 547.3
InChI Key: BXOOUGCJGVOZHY-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4,6-triiodophenyl)acetamide is a chemical compound with the molecular formula C8H5ClI3NO and a molecular weight of 547.3 g/mol . It is characterized by the presence of three iodine atoms attached to a benzene ring, along with a chloroacetamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4,6-triiodophenyl)acetamide typically involves the reaction of 2,4,6-triiodoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4,6-triiodophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,4,6-triiodophenyl)acetamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a diagnostic agent due to the presence of iodine atoms, which are useful in imaging techniques.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4,6-triiodophenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The iodine atoms may also play a role in enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-diiodophenyl)acetamide
  • 2-chloro-N-(2,4,6-tribromophenyl)acetamide
  • 2-chloro-N-(2,4,6-trifluorophenyl)acetamide

Uniqueness

2-chloro-N-(2,4,6-triiodophenyl)acetamide is unique due to the presence of three iodine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with bromine or fluorine, the iodine atoms provide higher atomic mass and different electronic properties, making this compound particularly useful in applications requiring heavy atoms, such as imaging and radiography .

Properties

IUPAC Name

2-chloro-N-(2,4,6-triiodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClI3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOOUGCJGVOZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)NC(=O)CCl)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClI3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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